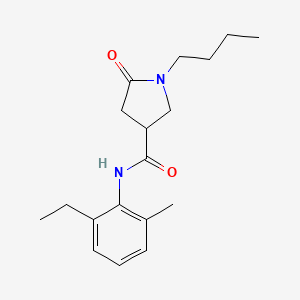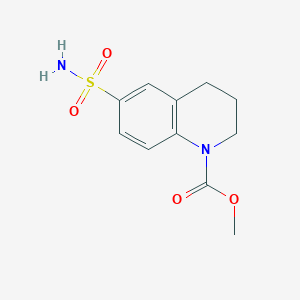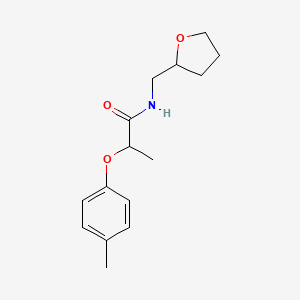
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
描述
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BEMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BEMA is a member of the pyrrolidinecarboxamide family of compounds, which have been shown to exhibit a wide range of biological activities.
作用机制
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to specific enzymes or receptors in the body, thereby inhibiting their activity. This can lead to a range of biochemical and physiological effects, depending on the specific target of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific target of the compound. For example, this compound has been shown to inhibit the activity of enzymes involved in the progression of certain types of cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One advantage of using 1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research is its ability to selectively inhibit specific enzymes or receptors, allowing researchers to study the specific pathways involved in various diseases. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safe candidate for use in lab experiments.
One limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult and costly to produce in large quantities. Additionally, this compound has been shown to have a relatively short half-life in the body, which can limit its effectiveness in certain applications.
未来方向
There are a number of potential future directions for research on 1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in the development of new treatments for various diseases, particularly those involving inflammation or cancer. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various scientific fields.
科学研究应用
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential use as a tool for studying the biological pathways involved in various diseases. This compound has been shown to have a range of biological activities, including the ability to inhibit enzymes involved in the progression of certain diseases.
属性
IUPAC Name |
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-6-10-20-12-15(11-16(20)21)18(22)19-17-13(3)8-7-9-14(17)5-2/h7-9,15H,4-6,10-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFNFDDWLHZFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC=C2CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1H-imidazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426055.png)

![6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426075.png)

![2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4426078.png)


![N-(tert-butyl)-5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4426120.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4426132.png)
![2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4426137.png)

![5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4426155.png)
![4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4426162.png)